molecular formula C17H12F2N2OS B2660160 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034543-78-5

3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2660160
CAS No.: 2034543-78-5
M. Wt: 330.35
InChI Key: ZMVALOSRYKAEEW-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule characterized by a benzamide core structure substituted with difluoro groups and a hybrid heteroaromatic system comprising pyridine and thiophene rings. This specific molecular architecture, which integrates multiple aromatic and heteroaromatic components, is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring benzamide scaffolds and similar heteroaromatic assemblies are frequently explored as key intermediates or target molecules in pharmaceutical development . The incorporation of fluorine atoms is a common strategy in lead optimization to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability . The presence of both pyridine and thiophene rings in the structure provides a versatile platform for further chemical derivatization, making it a valuable building block for constructing compound libraries. Researchers are investigating such complex small molecules for their potential to interact with various biological targets, including kinases and other enzymes . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c18-14-4-3-11(8-15(14)19)17(22)21-9-12-2-1-6-20-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVALOSRYKAEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its difluorinated benzamide core and the thiophene-pyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3,4-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound characterized by its unique structural features, which include a difluorobenzamide core and a thiophene-pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is C17H12F2N2OSC_{17}H_{12}F_2N_2OS, with a molecular weight of 330.4 g/mol. Its structure is depicted as follows:

O C NCc1ccnc c2ccsc2 c1 c1ccc F c F c1\text{O C NCc1ccnc c2ccsc2 c1 c1ccc F c F c1}

This arrangement allows for significant interactions with biological targets, potentially influencing various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation by targeting specific enzymes or receptors involved in cancer progression. The mechanism of action likely involves binding to protein targets that regulate cell growth and survival.

For instance, compounds with difluorinated benzamide structures have been linked to enhanced activity against cancer cell lines, suggesting that the difluoro substitution may improve binding affinity to biological targets.

Antimicrobial Activity

In addition to its anticancer potential, this compound may also possess significant antimicrobial properties. The presence of the thiophene and pyridine groups could enhance its ability to interact with microbial enzymes or receptors, making it a candidate for further investigation in antimicrobial drug development.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or growth.
  • Receptor Binding : It may interact with specific receptors on cell surfaces, altering signaling pathways that regulate cell function.

Understanding these interactions is crucial for elucidating the compound's therapeutic potential and optimizing its design for improved efficacy.

Case Study: Antitumor Efficacy

A study focusing on the efficacy of related benzamide derivatives demonstrated that compounds with similar structural characteristics exhibited IC50 values in the nanomolar range against various cancer cell lines. For example, some derivatives showed IC50 values less than 10 nM against human colon adenocarcinoma cells, indicating potent antitumor activity .

Table: Biological Activity Summary

Activity TypeTargeted Cell LinesIC50 Values (nM)Reference
AnticancerHuman Colon Adenocarcinoma<10
AntimicrobialVarious Microbial StrainsTBD

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, and what reaction parameters are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling 3,4-difluorobenzoyl chloride with (2-(thiophen-3-yl)pyridin-3-yl)methanamine. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI to form the amide bond .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) to enhance reactivity and solubility .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product (typical yields: 60–75%) .
    • Critical Parameters : Temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:acid chloride), and inert atmosphere to prevent side reactions .

Q. How should researchers confirm the regiochemistry of fluorine atoms and the thiophene-pyridine linkage in this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves spatial arrangement of fluorine atoms and heterocyclic moieties (see analogous structures in ).
  • NMR spectroscopy :
  • 19F NMR^{19}\text{F NMR}: Distinct signals for 3- and 4-fluoro substituents (δ ≈ -110 to -120 ppm) .
  • 1H NMR^{1}\text{H NMR}: Coupling patterns of pyridine protons (e.g., H-2 and H-4) confirm substitution .
  • HRMS : Exact mass matching (<2 ppm error) validates molecular formula .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (IC50_{50} determination) .
  • Cellular toxicity : MTT assay in cancer cell lines (e.g., HeLa or HepG2) to assess cytotoxicity .
  • Solubility testing : Use DMSO/PBS mixtures to determine solubility limits for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :

  • Core modifications : Introduce substituents (e.g., methyl, methoxy) on the pyridine or thiophene rings to probe electronic effects .
  • Fluorine substitution : Compare 3,4-difluoro with monofluoro or trifluoromethyl analogs to assess metabolic stability .
  • Bioisosteric replacement : Replace the benzamide with sulfonamide or urea groups to enhance binding affinity .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding scores .

Q. How can contradictory results in biological activity across assay systems be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
  • Solubility reassessment : Verify compound integrity in assay buffers via LC-MS to rule out aggregation .

Q. What strategies improve the yield of the thiophene-pyridine intermediate during scale-up synthesis?

  • Methodological Answer :

  • Catalyst optimization : Use Pd-catalyzed cross-coupling (Suzuki or Stille) for regioselective thiophene-pyridine bond formation .
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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